Isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester Isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467902
InChI: InChI=1S/C15H22N2O2/c1-12(2)17(14-8-9-16-10-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3
SMILES: CC(C)N(C1CCNC1)C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

Isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13467902

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl-pyrrolidin-3-yl-carbamic acid benzyl ester -

Specification

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name benzyl N-propan-2-yl-N-pyrrolidin-3-ylcarbamate
Standard InChI InChI=1S/C15H22N2O2/c1-12(2)17(14-8-9-16-10-14)15(18)19-11-13-6-4-3-5-7-13/h3-7,12,14,16H,8-11H2,1-2H3
Standard InChI Key KYSKSUYKGAKTHZ-UHFFFAOYSA-N
SMILES CC(C)N(C1CCNC1)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(C1CCNC1)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

Table 1: Key Structural Descriptors

PropertyValueSource
IUPAC Namebenzyl N-propan-2-yl-N-pyrrolidin-3-ylcarbamate
Molecular FormulaC15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2
Molecular Weight262.35 g/mol
SMILESCC(C)N(C1CCNC1)C(=O)OCC2=CC=CC=C2

Physicochemical Properties

The compound’s logP (estimated at 2.1) suggests moderate lipophilicity, balancing membrane permeability and solubility. The benzyl ester enhances stability against hydrolysis compared to alkyl esters, while the carbamate group contributes to proteolytic resistance .

Synthesis and Reactivity

Synthetic Pathways

Synthesis typically involves a multi-step approach:

  • Pyrrolidine Functionalization: Introduction of the carbamate group via reaction of pyrrolidin-3-amine with isopropyl chloroformate.

  • Esterification: Benzylation using benzyl alcohol under Mitsunobu conditions or via benzyl bromide in the presence of a base.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
CarbamationIsopropyl chloroformate, DCM, 0°C65–70%
BenzylationBenzyl bromide, K₂CO₃, DMF, 60°C80–85%

Reactivity Profile

  • Hydrolysis: The benzyl ester undergoes acid-catalyzed hydrolysis to yield benzyl alcohol and the corresponding carboxylic acid.

  • Nucleophilic Substitution: The carbamate’s carbonyl group reacts with amines or alcohols under basic conditions .

CompoundTargetIC₅₀/Activity
Pyranone-carbamate 7pBuChE4.68 nM (eqBuChE)
Benzyl carbamate CNO Production28.82% inhibition
Isopropyl-pyrrolidine derivativeAChE>1 μM (weak)

Data suggest that the benzyl ester enhances target affinity compared to alkyl variants, likely due to π-π interactions with aromatic residues in enzyme active sites .

Applications in Drug Development

Prodrug Design

The benzyl ester acts as a prodrug moiety, improving lipophilicity for blood-brain barrier (BBB) penetration. In vivo hydrolysis releases the active carbamic acid, as demonstrated in rivastigmine analogs .

Neuroprotective Agents

In scopolamine-induced cognitive impairment models, carbamate derivatives reverse memory deficits (Morris water maze: 25% reduction in escape latency) .

Challenges and Future Directions

Research Priorities

  • Enantioselective Synthesis: Develop asymmetric catalysis routes to isolate (R)- and (S)-enantiomers.

  • In Vivo Pharmacokinetics: Assess bioavailability and metabolism in rodent models.

  • Target Identification: Screen against kinase or GPCR libraries to uncover novel mechanisms.

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